molecular formula C13H18N2O B13876933 1-[2-(1-Methylethyl)phenyl]-2-piperazinone

1-[2-(1-Methylethyl)phenyl]-2-piperazinone

Cat. No.: B13876933
M. Wt: 218.29 g/mol
InChI Key: RZMHFQAXOBEVHC-UHFFFAOYSA-N
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Description

1-(2-propan-2-ylphenyl)piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-propan-2-ylphenyl)piperazin-2-one typically involves the nucleophilic substitution of a suitable piperazine derivative with a 2-propan-2-ylphenyl halide. One common method involves the reaction of piperazine with 2-propan-2-ylphenyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-propan-2-ylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-propan-2-ylphenyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-propan-2-ylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)piperazin-2-one
  • 1-(3,5-Dimethylbenzyl)piperazin-2-one
  • 1-(3-Methylbenzyl)piperazin-2-one

Comparison: 1-(2-propan-2-ylphenyl)piperazin-2-one is unique due to the presence of the 2-propan-2-ylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and pharmacological profile compared to other piperazine derivatives .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(2-propan-2-ylphenyl)piperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)15-8-7-14-9-13(15)16/h3-6,10,14H,7-9H2,1-2H3

InChI Key

RZMHFQAXOBEVHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2=O

Origin of Product

United States

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